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Compound of Interest

Compound Name: Diphenyl methylphosphonate

A comprehensive guide for researchers, scientists, and drug development professionals on the
structural elucidation of Diphenyl methylphosphonate (DPMP) through spectroscopic
analysis, with a comparative validation against Dimethyl methylphosphonate (DMMP) and
Diethyl methylphosphonate (DEMP).

This guide provides a detailed comparison of the spectroscopic data for Diphenyl
methylphosphonate (DPMP) and two common alkyl phosphonates, Dimethyl
methylphosphonate (DMMP) and Diethyl methylphosphonate (DEMP). The structural integrity
of these organophosphorus compounds is paramount in various research and development
applications, including their use as precursors in drug synthesis and as flame retardants. This
document outlines the key spectroscopic features obtained from Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a clear validation of
the DPMP structure.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from *H NMR, 13C NMR, 3P NMR, IR,
and Mass Spectrometry for DPMP, DMMP, and DEMP, allowing for a direct comparison of their
spectral characteristics.

Table 1: *H NMR Spectroscopic Data (CDCIs)
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. . Coupling
Chemical Shift L .
Compound Multiplicity Constant (J Assignment
(3) ppm
Hz)
Diphenyl
methylphosphon 7.33-7.29 m 4H, Phenyl-H
ate (DPMP)
7.20-7.14 m 6H, Phenyl-H
1.78 d JPH=17.6 3H, P-CHs
Dimethyl
methylphosphon 3.74 d 3JPH=11.0 6H, O-CHs
ate (DMMP)
1.48 d UPH=174 3H, P-CHs
Diethyl
3JPH = 8.0, 3JHH

methylphosphon 411 dq —_— 4H, O-CH:
ate (DEMP) S
1.49 d JPH=17.8 3H, P-CHs
1.33 t SJHH=7.1 6H, O-CH2-CHs

Table 2: *C NMR Spectroscopic Data (CDCIs)
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Chemical Shift (8) Coupling Constant

Compound Assignment
ppm (I Hz)

Diphenyl

methylphosphonate 150.4 d,JC-P=8.3 P-O-C (ipso)

(DPMP)

129.9 S Phenyl-C

125.3 s Phenyl-C

120.6 d,JC-P=45 Phenyl-C

11.6 d, JC-P=1443 P-CHs

Dimethyl

methylphosphonate 52.2 d,2JPC=6.9 O-CHs

(DMMP)

10.2 d, 1JPC =142.0 P-CHs

Diethyl

methylphosphonate 61.9 d,2JPC =6.6 O-CH:z

(DEMP)

16.4 d,3JPC=5.9 O-CH2-CHs

9.8 d, WJPC =1425 P-CHs

Table 3: 3P NMR Spectroscopic Data (CDCls)

Compound Chemical Shift (6) ppm
Diphenyl methylphosphonate (DPMP) 24.55[1]

Dimethyl methylphosphonate (DMMP) 32.8

Diethyl methylphosphonate (DEMP) 30.5

Table 4: Infrared (IR) Spectroscopic Data (Liquid
Film/KBr)
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Compound

Wavenumber (cm—?)

Assignment

Diphenyl methylphosphonate
(DPMP)

~3060

C-H stretch (aromatic)

~2930 C-H stretch (aliphatic)

~1590, 1490 C=C stretch (aromatic)

~1265 P=0 stretch

~1180 P-O-C (aryl) stretch

~950 P-CHs rock

Dimethyl methylphosphonate ) ]
(DMMP) ~2960, 2850 C-H stretch (aliphatic)
~1250 P=0 stretch

~1030 P-O-C (alkyl) stretch

~820 P-CHs rock

Diethyl methylphosphonate

(DEMP) ~2980, 2910 C-H stretch (aliphatic)
~1240 P=0 stretch

~1025 P-O-C (alkyl) stretch

~790 P-CHs rock

Table 5: Mass Spectrometry (Electron lonization - El)

Data
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Compound Molecular lon (m/z) Key Fragment lons (m/z)

Diphenyl methylphosphonate

248 171, 155, 94, 77
(DPMP)
Dimethyl methylphosphonate
Y yiphosp 124 109, 94, 79
(DMMP)
Diethyl methylphosphonate
y HRIESE 152 125, 109, 97, 79

(DEMP)

Experimental Protocols

A summary of the general experimental procedures for the spectroscopic techniques is
provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Samples were dissolved in deuterated chloroform (CDCIs) containing tetramethylsilane (TMS)
as an internal standard. 1H, 13C, and 3P NMR spectra were recorded on a 400 MHz
spectrometer. For *H and 3C NMR, chemical shifts are reported in parts per million (ppm)
relative to TMS (& = 0.00 ppm). For 3P NMR, chemical shifts are reported in ppm relative to an
external 85% HsPOa4 standard (6 = 0.0 ppm).

Infrared (IR) Spectroscopy

Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid
samples (DMMP and DEMP) were analyzed as a thin film between potassium bromide (KBr)
plates. The solid sample (DPMP) was analyzed as a KBr pellet. Spectra were recorded in the
4000-400 cm~1 range.

Mass Spectrometry (MS)

Mass spectra were acquired on a mass spectrometer using electron ionization (El) at 70 eV.
Samples were introduced via a direct insertion probe or gas chromatography inlet. The mass-
to-charge ratios (m/z) of the molecular ion and major fragment ions were recorded.
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Visualization of the Spectroscopic Validation
Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and
validation of the Diphenyl methylphosphonate structure.

Workflow for Spectroscopic Validation of Diphenyl Methylphosphonate
\
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Caption: Logical workflow for the spectroscopic analysis and structural validation of Diphenyl
methylphosphonate.

Conclusion

The spectroscopic data presented provides a clear and comprehensive validation of the
structure of Diphenyl methylphosphonate. The H and 3C NMR spectra confirm the
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presence of both the phenyl and methyl groups attached to the phosphorus atom, with
characteristic chemical shifts and coupling constants. The 3P NMR shows a distinct signal in
the expected region for a phosphonate. The IR spectrum further supports the structure with
characteristic absorption bands for the P=0, P-O-C (aryl), and aromatic C-H bonds. Finally, the
mass spectrum displays the correct molecular ion peak and a fragmentation pattern consistent
with the proposed structure.

The comparison with Dimethyl methylphosphonate and Diethyl methylphosphonate highlights
the influence of the different ester groups (phenyl vs. methyl/ethyl) on the spectroscopic
properties. The downfield shift of the phenyl protons and carbons in DPMP compared to the
alkyl protons and carbons in DMMP and DEMP is a key distinguishing feature. This guide
serves as a valuable resource for researchers in the unambiguous identification and
characterization of Diphenyl methylphosphonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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